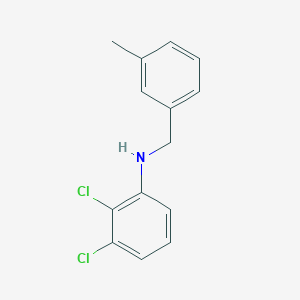![molecular formula C17H21NO2 B1385443 N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline CAS No. 1040683-96-2](/img/structure/B1385443.png)
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline
Vue d'ensemble
Description
“N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline” is a chemical compound with the molecular formula C17H21NO2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C17H21NO2 . This indicates that it contains 17 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Metabolic O-dealkylation of Related Compounds
N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline is structurally similar to compounds studied for their metabolic O-dealkylation, a key process in biological systems. Hammock et al. (1975) explored the stability and metabolic pathways of related juvenoids, highlighting how variations in chemical structure impact their biological stability and degradation mechanisms (Hammock, Gill, Hammock, & Casida, 1975).
Synthesis and Use in Kinase Inhibitors
Johnson et al. (2022) reported on 5-Ethylsulfonyl-2-methoxyaniline, a molecule similar to this compound, highlighting its use in synthesizing compounds with biological activities, particularly as kinase inhibitors. This indicates a potential application of this compound in pharmaceutical research (Johnson, Gleason, Klug, Schmid, Schioldager, DiBernardo, & Eagon, 2022).
Reactions with Biological Compounds
Lindqvist, Kenne, and Lindeke (1991) investigated the reactions of a compound structurally similar to this compound with biological compounds like N-acetylcysteine. Their findings provide insights into how such chemicals interact in biological environments, which could be relevant for understanding the biological interactions of this compound (Lindqvist, Kenne, & Lindeke, 1991).
Directed Lithiation Studies
Research by Smith, El‐Hiti, and Alshammari (2013) on directed lithiation of compounds similar to this compound contributes to understanding its potential reactivity and applications in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Role in Pharmacological Fragments
Murár, Addová, and Boháč (2013) synthesized a compound, 5-(Ethylsulfonyl)-2-methoxyaniline, which shares structural features with this compound. Their work underlines its importance as a pharmacological fragment in various inhibitors, suggesting similar potential uses for this compound (Murár, Addová, & Boháč, 2013).
Metabolism and Environmental Degradation Studies
Gill, Hammock, and Casida (1974) studied the environmental degradation and metabolism of compounds related to this compound. Their findings contribute to the understanding of how such compounds are processed in biological and environmental systems (Gill, Hammock, & Casida, 1974).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline” are not specified in the available resources . As with any chemical, it should be handled with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-14-8-10-15(11-9-14)20-13-12-18-16-6-4-5-7-17(16)19-2/h4-11,18H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJOWAIEXCKUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Dimethyl-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385360.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)

![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)


![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)

![N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-4-propoxyaniline](/img/structure/B1385379.png)

![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)
